Cis-3-methylcyclohexanamine

Description

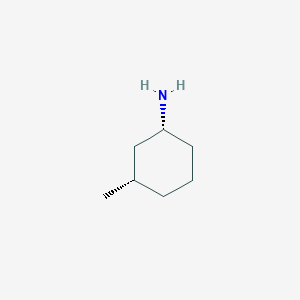

Cis-3-methylcyclohexanamine (CAS No. 6948-63-6) is a cyclohexane derivative with a methyl group substituted at the 3-position and an amine functional group. It exists as one of two geometric isomers (cis and trans), where the cis isomer denotes the methyl and amine groups being on the same side of the cyclohexane ring. The molecular formula is C₇H₁₅N, with a molecular weight of 113.2 g/mol. Its SMILES notation is NC1CCCC(C1)C, reflecting the cyclohexane backbone with a methyl group at position 3 and an amine group .

This compound is structurally classified as a primary aliphatic amine, characterized by moderate polarity due to the amine group. Its applications span pharmaceutical intermediates, agrochemical synthesis, and polymer chemistry.

Properties

IUPAC Name |

(1R,3S)-3-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDYHSHPBDZRPU-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cis-3-methylcyclohexanamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Another method involves the reductive amination of 3-methylcyclohexanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, this compound can be produced through continuous flow processes that utilize similar reaction conditions as the laboratory methods. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cis-3-methylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 3-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups. For example, reacting with alkyl halides can form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.

Major Products

Oxidation: 3-methylcyclohexanone

Reduction: 3-methylcyclohexanol

Substitution: N-alkylated derivatives

Scientific Research Applications

Cis-3-methylcyclohexanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of amine-containing drugs.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other cyclohexane derivatives.

Mechanism of Action

The mechanism of action of cis-3-methylcyclohexanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare cis-3-methylcyclohexanamine with structurally analogous compounds, focusing on molecular properties, isomerism, and toxicity data.

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Isomerism | Primary Use |

|---|---|---|---|---|---|---|

| This compound | 6948-63-6 | C₇H₁₅N | 113.2 | Monoamine, methyl at 3-position, cis isomer | Geometric (cis vs. trans) | Pharmaceutical intermediates |

| Trans-3-methylcyclohexanamine | Not specified | C₇H₁₅N | 113.2 | Monoamine, methyl at 3-position, trans isomer | Geometric (trans vs. cis) | Polymer synthesis |

| 4,4'-Methylenebis(cyclohexylamine) | 1761-71-3 | C₁₃H₂₆N₂ | 210.36 | Diamine, methylene bridge, cyclohexane rings | Geometric (cis-cis, trans-trans, cis-trans) | Epoxy hardeners, corrosion inhibitors |

| 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) | 6864-37-5 | C₁₅H₃₀N₂ | 238.42 | Diamine with methyl groups at 2-position | Steric isomerism | High-performance resin production |

Key Findings:

Isomer-Specific Reactivity: The cis isomer of 3-methylcyclohexanamine exhibits distinct steric and electronic properties compared to the trans isomer. In contrast, the trans isomer allows for better solvent interaction .

Primary vs. Secondary Amines: Unlike 4,4'-methylenebis(cyclohexylamine) (a diamine), this compound is a monoamine. Diamines exhibit higher reactivity in crosslinking reactions (e.g., with diisocyanates) due to two active amine groups, whereas monoamines like this compound are more suited for nucleophilic substitutions or as intermediates in drug synthesis .

Toxicity and Hazard Assessment :

- Read-Across Data : Regulatory evaluations of 4,4'-methylenebis(cyclohexylamine) (CAS 1761-71-3) rely on toxicity data from its analogue 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5). Both compounds share similar hazards, including skin sensitization and respiratory irritation, attributed to their primary amine groups. This suggests this compound may pose comparable risks, though its lower molecular weight could enhance volatility and dermal absorption .

Physicochemical Properties :

- Boiling Point Trends : While explicit data for this compound is unavailable, its methyl-substituted cyclohexane backbone likely confers a boiling point between 160–180°C, similar to methylcyclohexane (CAS 108-87-2, bp 101°C) but higher due to the polar amine group .

- Solubility : Primary amines generally exhibit moderate water solubility (e.g., cyclohexanamine: 50 g/L at 20°C). The cis-3-methyl derivative may have reduced solubility compared to unsubstituted cyclohexanamine due to steric hindrance .

Industrial Handling :

- Like other amines, this compound requires closed-system handling and local exhaust ventilation to mitigate inhalation risks. Its structural similarity to 4,4'-methylenebis(cyclohexylamine) suggests comparable workplace safety protocols, including the use of nitrile gloves and face shields .

Biological Activity

Cis-3-methylcyclohexanamine, an organic compound with the molecular formula C7H15N, is a stereoisomer of 3-methylcyclohexanamine. Its structure features the methyl and amine groups on the same side of the cyclohexane ring, which influences its chemical properties and biological activity.

This compound exhibits biological activity primarily through its interactions with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. This capability allows it to form hydrogen bonds with other biological molecules, influencing its reactivity and interactions within cellular systems.

Research Findings

- Cellular Interactions : Studies indicate that this compound may modulate cellular signaling pathways by binding to specific receptors or enzymes. This interaction can lead to changes in cellular functions, such as proliferation and apoptosis, although detailed mechanisms remain under investigation.

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a building block for drug development, particularly in synthesizing amine-containing drugs that target specific biological pathways.

- Comparative Studies : this compound has been compared with its trans isomer and other related compounds. These studies highlight differences in reactivity and biological activity due to stereochemical variations. For instance, the trans isomer may exhibit different binding affinities at receptor sites compared to the cis form.

Case Studies

Several case studies have focused on the biological effects of this compound:

- Study on Neurotransmitter Activity : A study investigated the compound's influence on neurotransmitter release in neuronal cell lines. Results suggested that this compound may enhance the release of certain neurotransmitters, indicating potential applications in neuropharmacology.

- Antimicrobial Effects : Another study assessed the antimicrobial properties of this compound against various bacterial strains. The findings revealed moderate inhibitory effects, suggesting possible applications in developing antimicrobial agents.

Chemical Reactions

This compound undergoes several chemical reactions that are relevant to its biological activity:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form 3-methylcyclohexanone using agents like KMnO4. |

| Reduction | Can be reduced to 3-methylcyclohexanol using lithium aluminum hydride (LiAlH4). |

| Substitution | Participates in nucleophilic substitution reactions with alkyl halides. |

These reactions not only facilitate the synthesis of derivatives but also play a role in understanding its mechanism of action at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.